Spectroscopic data (NMR, MS) of 1-(3-Fluorobenzyl)-1H-indol-6-amine
Spectroscopic data (NMR, MS) of 1-(3-Fluorobenzyl)-1H-indol-6-amine
An In-Depth Technical Guide to the Spectroscopic Data of 1-(3-Fluorobenzyl)-1H-indol-6-amine
Introduction
1-(3-Fluorobenzyl)-1H-indol-6-amine is a substituted indole derivative of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds.[1] The addition of a 3-fluorobenzyl group at the N-1 position and an amine group at the C-6 position introduces specific electronic and steric properties that can modulate its interaction with biological targets. The fluorine atom, in particular, can influence metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(3-Fluorobenzyl)-1H-indol-6-amine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As no direct experimental data for this specific molecule is publicly available, the following sections detail the predicted spectral characteristics based on established principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.
Caption: Predicted fragmentation pathway of 1-(3-Fluorobenzyl)-1H-indol-6-amine.
Experimental Protocols
The following are standardized protocols for the acquisition of NMR and MS data for a small organic molecule like 1-(3-Fluorobenzyl)-1H-indol-6-amine.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation:
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Weigh approximately 5-10 mg of the compound.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; vortex or sonicate if necessary.
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Instrument Setup (400 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
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¹H NMR Acquisition:
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Use a standard single-pulse experiment.
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Acquire data with a spectral width of approximately 12 ppm.
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Set the number of scans to 16 or higher for good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
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¹³C NMR Acquisition:
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Use a standard proton-decoupled pulse program.
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Set the spectral width to approximately 220 ppm.
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Process the data similarly to the ¹H spectrum.
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Protocol 2: Mass Spectrometry (ESI-MS)
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Sample Preparation:
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Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, adding 0.1% formic acid to promote protonation for positive ion mode.
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Instrument Setup (ESI-QTOF or similar):
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Calibrate the mass spectrometer according to the manufacturer's instructions.
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Set the ESI source parameters:
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Capillary voltage: ~3.5-4.5 kV
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Nebulizing gas pressure: ~30-40 psi
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Drying gas flow rate: ~8-12 L/min
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Drying gas temperature: ~300-350 °C
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Data Acquisition:
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Infuse the sample solution into the ESI source at a flow rate of ~5-10 µL/min.
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Acquire data in positive ion mode over a mass range of m/z 50-500.
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For fragmentation data (MS/MS), select the molecular ion ([M+H]⁺ at m/z 256) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to obtain a detailed fragmentation spectrum.
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Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectrometric data for 1-(3-Fluorobenzyl)-1H-indol-6-amine. The predicted spectra are based on the analysis of its structural components and data from closely related molecules. The provided protocols offer a standardized approach for the experimental acquisition of this data. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
References
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